1-[N-(tert-butoxycarbonyl)-L-phenylalanyl]piperidine-4-carboxylic acid
Description
1-[N-(tert-Butoxycarbonyl)-L-phenylalanyl]piperidine-4-carboxylic acid is a synthetic compound featuring a piperidine backbone substituted at the 4-position with a carboxylic acid group and an N-protected L-phenylalanyl moiety. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amine, a common strategy in peptide synthesis to prevent unwanted side reactions . This compound is structurally significant in medicinal chemistry, particularly as a building block for peptide-based drug candidates or protease inhibitors.
Properties
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5/c1-20(2,3)27-19(26)21-16(13-14-7-5-4-6-8-14)17(23)22-11-9-15(10-12-22)18(24)25/h4-8,15-16H,9-13H2,1-3H3,(H,21,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHNQGJCBYKWFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCC(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[N-(tert-butoxycarbonyl)-L-phenylalanyl]piperidine-4-carboxylic acid typically involves multiple steps:
Formation of 4-piperidinecarboxylic acid: This is achieved by reacting piperidine with carbon dioxide under specific conditions.
Introduction of the Boc group: The 4-piperidinecarboxylic acid is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to introduce the Boc protecting group.
Coupling with L-phenylalanine: The Boc-protected piperidine-4-carboxylic acid is then coupled with L-phenylalanine using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors to improve efficiency and yield .
Chemical Reactions Analysis
1-[N-(tert-butoxycarbonyl)-L-phenylalanyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present in the molecule.
Coupling reactions: It can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Common reagents used in these reactions include TFA for deprotection, DCC and DMAP for coupling, and various oxidizing and reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[N-(tert-butoxycarbonyl)-L-phenylalanyl]piperidine-4-carboxylic acid has several applications in scientific research:
Organic synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Peptide synthesis: The compound is commonly used in solid-phase peptide synthesis (SPPS) to protect amine groups during the assembly of peptide chains.
Medicinal chemistry: It is involved in the development of new drugs and therapeutic agents, particularly in the design of peptide-based drugs.
Biological research: The compound is used in studies involving enzyme-substrate interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 1-[N-(tert-butoxycarbonyl)-L-phenylalanyl]piperidine-4-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality from unwanted reactions, allowing selective reactions to occur at other sites in the molecule. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to reveal the free amine .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, functional, and biological distinctions between 1-[N-(tert-Butoxycarbonyl)-L-phenylalanyl]piperidine-4-carboxylic acid and related piperidine derivatives:
Key Comparative Insights
Functional Groups and Reactivity: The target compound’s carboxylic acid group contrasts with ester derivatives (e.g., Phenoperidine, Piminodine), which exhibit higher lipophilicity and altered pharmacokinetics. Esters are often prodrugs, whereas carboxylic acids may enhance binding to polar targets . The L-phenylalanyl moiety introduces chirality and peptide-like properties, distinguishing it from simpler alkyl or aryl analogs (e.g., 4-ethyl or 4-methyl derivatives) .
The compound from , synthesized via condensation with 1-methylpiperazine, demonstrated anticancer activity (EC50 = 3–4 µM in HCT116 cells), highlighting the impact of substituents on bioactivity .
Physicochemical Properties :
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